

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenethiol

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Compound of Interest

Compound Name:	3,5-Bis(trifluoromethyl)benzenethiol
Cat. No.:	B1297511

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The trifluoromethyl group (-CF₃) is a particularly valued substituent due to its strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability. This technical guide focuses on **3,5-bis(trifluoromethyl)benzenethiol**, a key building block in the synthesis of complex molecules with significant therapeutic potential. Its IUPAC name is **3,5-bis(trifluoromethyl)benzenethiol**. This document provides a comprehensive overview of its synthesis, physicochemical properties, and its role in the development of biologically active agents.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectral properties of **3,5-bis(trifluoromethyl)benzenethiol** is presented below for easy reference.

Property	Value	Reference
Molecular Formula	C8H4F6S	[1]
Molecular Weight	246.17 g/mol	[1]
Appearance	Colorless to slightly yellow liquid or solid	[2]
Boiling Point	167 °C	[3]
Density	1.46 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.442	[3]
CAS Number	130783-02-7	[3]

Spectroscopic Data:

Spectrum Type	Key Features	Reference
Mass Spectrometry (GC-MS)	Molecular Ion (M ⁺): m/z 246	[1]
Infrared (IR) Spectrum	Available through commercial suppliers and databases.	[1]
Raman Spectrum	Available through commercial suppliers and databases.	[1]
¹ H NMR Spectrum	Aromatic protons and thiol proton signals are expected.	[4] [5]
¹³ C NMR Spectrum	Signals for aromatic carbons and trifluoromethyl carbons are expected.	[4]
¹⁹ F NMR Spectrum	A singlet for the six equivalent fluorine atoms of the two CF ₃ groups is expected.	[4]

Experimental Protocols: Synthesis of 3,5-Bis(trifluoromethyl)benzenethiol

Two primary methods for the synthesis of **3,5-bis(trifluoromethyl)benzenethiol** are detailed below.

Method 1: From 3,5-Bis(trifluoromethyl)chlorobenzene

This method involves the nucleophilic aromatic substitution of chlorine with a hydrosulfide reagent.^[6]

Experimental Procedure:

- To a 500 mL three-necked flask, add 24.9 g (0.1 mol) of 3,5-bis(trifluoromethyl)chlorobenzene and 28 g (0.5 mol) of industrial sodium hydrosulfide.
- Add 180 g of dimethyl sulfoxide (DMSO) as the solvent.
- Heat the mixture to 110 °C with stirring and maintain the reaction for 10 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Under stirring, gradually add dilute sulfuric acid to acidify the mixture to a pH of 4.
- The product, **3,5-bis(trifluoromethyl)benzenethiol**, is then isolated via steam distillation.

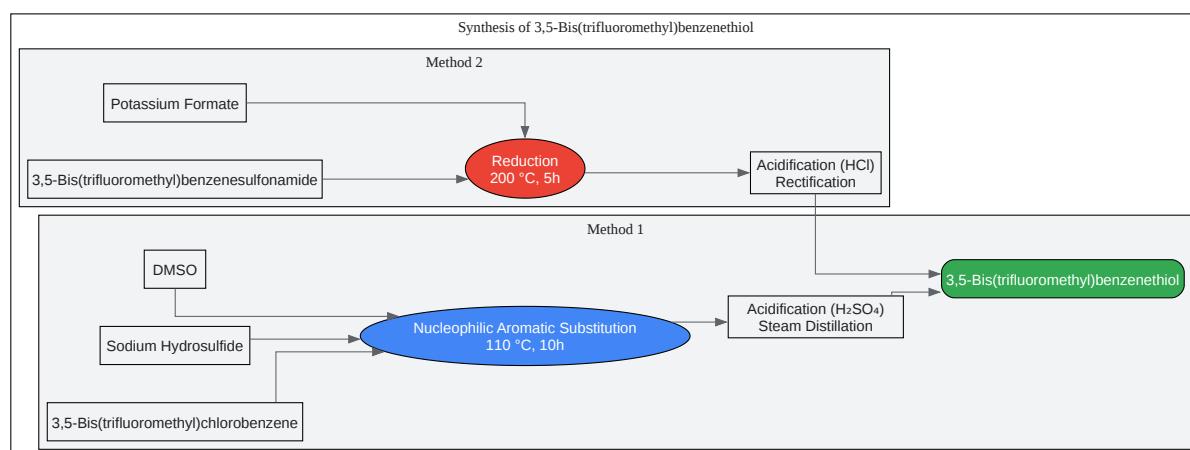
Method 2: From 3,5-Bis(trifluoromethyl)benzenesulfonamide

This protocol involves the reduction of a benzenesulfonamide derivative.^[7]

Experimental Procedure:

- In a suitable reaction vessel, mix 15.0 g (approximately 0.05 mol) of 3,5-bis(trifluoromethyl)benzenesulfonamide with 21.0 g (approximately 0.25 mol) of potassium formate.

- Heat the mixture to 200 °C and allow it to react for 5 hours. Water generated during the reaction is removed by distillation.
- After the reaction is complete, cool the reaction mixture to 80 °C.
- Add a 10% mass concentration of dilute hydrochloric acid to adjust the pH to 2.
- The final product is obtained by rectification. The reported yield is 50.3%, with a starting material conversion efficiency of 52.1%.^[7]



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Synthetic pathways to **3,5-bis(trifluoromethyl)benzenethiol**.

Role in Drug Discovery and Development

While direct biological activity data for **3,5-bis(trifluoromethyl)benzenethiol** is not extensively reported, its structural motif, the 3,5-bis(trifluoromethyl)phenyl group, is a privileged scaffold in medicinal chemistry. The presence of two trifluoromethyl groups on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity, which can lead to enhanced biological activity and improved pharmacokinetic profiles of derivative compounds.

Antimicrobial Activity

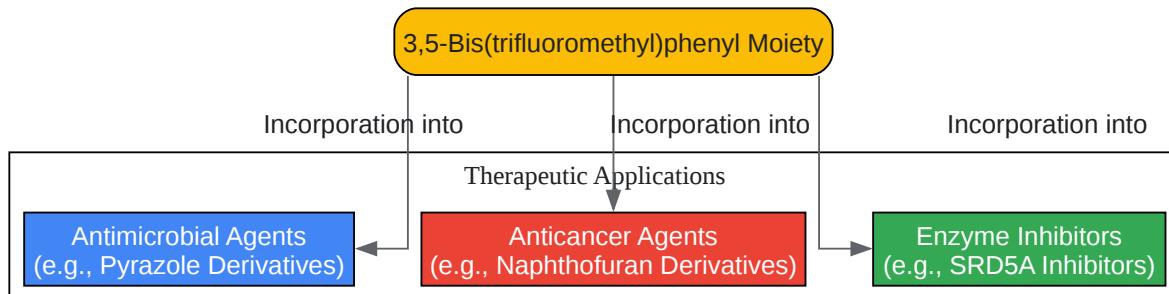
The 3,5-bis(trifluoromethyl)phenyl moiety has been incorporated into novel pyrazole derivatives that exhibit potent activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).^[8] These findings underscore the potential of this chemical group in the development of new antibiotics to combat drug-resistant pathogens.

Anticancer Activity

Derivatives containing the N-(3,5-bis(trifluoromethyl)phenyl) group have been investigated for their anticancer properties. For instance, a novel synthetic naphthofuran compound bearing this moiety was found to inhibit liver tumor growth by activating hepatocyte nuclear factor 4 α (HNF4 α) and subsequently inactivating the STAT3 pathway.^[2]

Enzyme Inhibition

The 3,5-bis(trifluoromethyl)phenyl group has also been utilized in the design of enzyme inhibitors. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide has been identified as an inhibitor of steroid 5 α -reductase (SRD5A), an enzyme implicated in androgen-related disorders.

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The 3,5-bis(trifluoromethyl)phenyl scaffold in drug discovery.

Conclusion

3,5-Bis(trifluoromethyl)benzenethiol is a valuable and versatile building block for the synthesis of complex organic molecules. Its straightforward preparation and the unique properties conferred by the two trifluoromethyl groups make it a highly attractive starting material for researchers in drug discovery and materials science. The demonstrated biological activities of compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety highlight the significant potential for the development of novel therapeutics. Further exploration of the direct biological effects of **3,5-bis(trifluoromethyl)benzenethiol** and its simpler derivatives may unveil new avenues for therapeutic intervention.

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